Adagrasib, also known as Adagrasib, is a small molecule inhibitor developed for scientific research purposes, particularly in the field of oncology. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] It is classified as a covalent, mutant-selective inhibitor targeting a specific oncogene. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] This compound has gained significant attention in preclinical and clinical research for its potential to understand and potentially intervene in the growth and proliferation of certain types of cancer cells. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Adagrasib can be synthesized through a concise, transition-metal-free, and protection-free route. [] The process involves two sequential nucleophilic aromatic substitution (SNAr) reactions to introduce two chiral building blocks to the tetrahydropyridopyrimidine core. [] A critical step involves a robust sulfide oxidation without the use of transition metals. [] Further, a carefully chosen leaving group with specific steric and electronic properties at the 4-hydroxy position of the tetrahydropyridopyrimidine core allows for a facile SNAr displacement to incorporate the chiral piperazine moiety. [] This five-step, chromatography-free synthesis significantly enhances the efficiency of the process compared to previous methods, achieving an overall yield of 45%. []
The molecular structure of adagrasib consists of a tetrahydropyridopyrimidine core with two chiral building blocks. [] One of these blocks is a chiral piperazine moiety introduced through a nucleophilic aromatic substitution reaction. [] The exact structural data and analyses are not provided in the provided papers, but its synthesis suggests a complex molecular architecture with specific stereochemical features crucial for its activity. []
Adagrasib acts as a covalent, mutant-selective inhibitor that specifically targets the KRAS G12C protein. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] This protein, when mutated, can drive uncontrolled cell growth and proliferation in certain cancers. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] Adagrasib irreversibly binds to this mutant protein, locking it in an inactive state and thereby inhibiting its function. [, , , , , , , ] This inhibition disrupts downstream signaling pathways associated with cell growth and proliferation, leading to potential anti-tumor effects. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Adagrasib is a valuable tool in scientific research, particularly in preclinical studies, to understand the role of the KRAS G12C protein in cancer development and progression. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] It has been used in various experimental models, including cell line-derived xenografts, patient-derived xenografts, and organoid models, to investigate its potential anti-tumor effects. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] These studies have provided valuable insights into the efficacy of adagrasib against specific cancer types harboring the KRAS G12C mutation, including non-small cell lung cancer, colorectal cancer, pancreatic cancer, and other solid tumors. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Research on adagrasib has also helped in understanding the mechanisms of resistance to KRAS G12C inhibition. [, , , ] Studies have identified various on-target and off-target resistance mechanisms, including secondary mutations in the KRAS gene, amplification of the KRAS G12C allele, and alterations in other signaling pathways. [, , , ] This knowledge is crucial for developing strategies to overcome resistance and enhance the efficacy of adagrasib in preclinical settings.
Furthermore, adagrasib has been used in combination with other therapies, such as epidermal growth factor receptor antibodies, checkpoint inhibitors, and other targeted therapies, to explore potential synergistic effects and enhance anti-tumor activity. [, , , , , , , , , ] These combination studies aim to address the limitations of monotherapy and improve the treatment outcomes in preclinical models.
Future research on adagrasib will likely focus on several key areas. Firstly, further understanding of the resistance mechanisms to KRAS G12C inhibition is crucial. [, , , ] Studies will aim to identify novel resistance mechanisms and develop strategies to overcome them, potentially through combination therapies or the development of next-generation inhibitors.
Secondly, exploring the efficacy of adagrasib in other cancer types harboring the KRAS G12C mutation beyond those currently studied is essential. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] This could expand the potential application of adagrasib to a wider patient population.
Thirdly, optimizing the combination strategies with adagrasib is crucial for enhancing its efficacy. [, , , , , , , , , ] Studies will investigate the optimal combinations of adagrasib with other targeted therapies, immunotherapies, or chemotherapies to achieve synergistic effects and improve treatment outcomes.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2